Afuresertib hydrochloride

Overview

Description

Afuresertib hydrochloride is a reversible, ATP-competitive, oral, low-nanomolar, pan-AKT kinase inhibitor. It has shown clinical efficacy in multiple tumors and is being investigated for its potential in treating various cancers and hematologic malignancies .

Preparation Methods

Synthesis of Afuresertib Free Base

The preparation of afuresertib hydrochloride begins with the synthesis of the free base, . While the exact synthetic pathway is detailed in U.S. Patent No. 8,609,711, the process involves sequential coupling reactions to assemble the thiophene-carboxamide core and the chiral amine sidechain . Critical steps include:

-

Formation of the Thiophene Intermediate :

The 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic acid is activated as an acid chloride and coupled with the optically pure amine intermediate under Schotten-Baumann conditions. Stereochemical integrity is maintained using (S)-configured starting materials . -

Chiral Resolution :

Chiral chromatography or enzymatic resolution ensures enantiomeric purity of the amine precursor, a prerequisite for the compound’s biological activity .

Salt Formation and Crystallization

Conversion of the free base to the hydrochloride salt is critical for enhancing solubility and bioavailability. The crystalline form of this compound is characterized by distinct physicochemical properties:

Crystallization Conditions

The hydrochloride salt is obtained by dissolving the free base in a mixture of ethanol and hydrochloric acid, followed by slow cooling to induce crystallization . Key parameters include:

-

Solvent System : Ethanol-water (3:1 v/v) at 50°C.

-

Acid Concentration : 1.1 equivalents of HCl to ensure complete protonation.

Characterization of Crystalline Form

The crystalline hydrochloride salt exhibits:

-

X-Ray Diffraction (XRD) Peaks :

-

Thermal Properties :

Differential scanning calorimetry (DSC) shows an endothermic peak at , corresponding to the melting point of the crystalline form .

Purification and Particle Size Optimization

Post-crystallization, the compound undergoes purification and particle size adjustment to meet pharmaceutical standards:

Recrystallization

Impurities are removed via recrystallization in dimethylformamide (DMF)-ethanol mixtures. The process achieves ≥98% purity, as verified by HPLC .

Milling and Nanoparticle Formation

-

Dry Milling : Jet milling reduces particle size to <200 mesh (74 µm) for uniform dispersion in solid dosages .

-

Wet Milling : Produces nanoparticles (<1 µm) using polyvinylpyrrolidone (PVP) as a stabilizer, enhancing dissolution rates .

Analytical Validation

Rigorous quality control ensures batch consistency:

Spectroscopic Analysis

-

UV-Vis Spectroscopy : at 230 nm and 262 nm confirms the presence of conjugated aromatic systems .

-

Mass Spectrometry : Molecular ion peak at aligns with the theoretical mass of .

Stability Testing

Accelerated stability studies (40°C/75% RH) show no degradation over 6 months, affirming the crystalline form’s robustness .

Scalability and Industrial Considerations

Large-scale production adheres to Good Manufacturing Practices (GMP):

Chemical Reactions Analysis

Afuresertib hydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Afuresertib hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Investigated for its effects on cell proliferation, survival, and apoptosis.

Medicine: Explored as a potential therapeutic agent for treating cancers such as multiple myeloma, non-Hodgkin lymphoma, and esophageal cancer .

Industry: Utilized in the development of new cancer therapies and drug formulations.

Mechanism of Action

Afuresertib hydrochloride exerts its effects by inhibiting the activity of AKT, a key kinase involved in cell survival and proliferation. By binding to the ATP-binding site of AKT, it prevents the phosphorylation and activation of downstream targets, leading to reduced cell growth and increased apoptosis. This mechanism is particularly effective in cancers with constitutively active PI3K/AKT pathways .

Comparison with Similar Compounds

Afuresertib hydrochloride is unique among AKT inhibitors due to its broad-spectrum activity against all three AKT isoforms (AKT1, AKT2, and AKT3). Similar compounds include:

MK-2206: Another AKT inhibitor with a different chemical structure.

GSK690693: A pan-AKT inhibitor with similar broad-spectrum activity.

Perifosine: An alkylphospholipid that inhibits AKT activation through a different mechanism

This compound stands out due to its favorable safety profile and clinical efficacy in multiple tumor types .

Biological Activity

Afuresertib hydrochloride, known as GSK2110183, is an oral pan-AKT inhibitor that has garnered attention for its potential therapeutic applications in various cancers, particularly those involving the PI3K/AKT signaling pathway. This article delves into the biological activity of afuresertib, supported by research findings, case studies, and data tables.

Afuresertib functions primarily as a reversible, ATP-competitive inhibitor of the AKT protein kinase. By inhibiting AKT, afuresertib disrupts key signaling pathways that promote cell survival and proliferation while inducing apoptosis in cancer cells. This mechanism is particularly relevant in hematologic malignancies and solid tumors characterized by aberrant activation of the PI3K/AKT pathway.

In Vitro Studies

Research has demonstrated the efficacy of afuresertib in various cancer cell lines. Notably, a study on the esophageal cancer cell line Eca109 revealed that increasing concentrations of afuresertib led to:

- Decreased Cell Viability : Cell viability decreased significantly with higher concentrations of afuresertib:

- Increased Apoptosis : Flow cytometry results indicated a rise in apoptosis rates correlating with afuresertib concentration. Western blot analysis showed increased levels of pro-apoptotic proteins (Bax and Caspase-3) and decreased levels of the anti-apoptotic protein Bcl-2 .

In Vivo Studies

In vivo experiments using rat models demonstrated that afuresertib significantly reduced tumor volume and mass in esophageal cancer models. The compound was shown to inhibit the expression of PI3K and Akt-related proteins within tumor tissues, further supporting its role as an effective antitumor agent .

Clinical Trials

Afuresertib has been evaluated in multiple clinical trials, particularly for hematologic malignancies:

- Phase I Study : A study involving 73 patients with advanced hematologic malignancies established a maximum tolerated dose (MTD) of 125 mg per day. The most common adverse effects included nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%). Notably, clinical responses were observed in patients with multiple myeloma and other hematologic cancers .

- Phase IIa Study : This trial focused on Langerhans cell histiocytosis (LCH) patients, where afuresertib demonstrated clinical activity with an overall response rate of 33% in treatment-naïve patients and 28% in recurrent/refractory cases .

Data Table: Summary of Afuresertib's Biological Activity

Q & A

Basic Research Questions

Q. What is the mechanism of action of Afuresertib hydrochloride in targeting Akt isoforms, and how do its inhibitory constants (Ki) influence experimental design?

this compound is an ATP-competitive pan-Akt inhibitor with distinct Ki values for Akt1 (0.08 nM), Akt2 (2 nM), and Akt3 (2.6 nM) . These Ki values guide concentration selection in experiments:

- In vitro : Use 2–10 μM to ensure Akt1 inhibition dominates, as Akt2/Akt3 require higher concentrations for full suppression.

- In vivo : Dose at 10 mg/kg (mouse models) to maintain plasma concentrations above the Ki for Akt1 while minimizing off-target effects .

Key experimental considerations :

- Validate isoform-specific Akt activity using phospho-specific antibodies (e.g., p-GSK-3β for Akt1).

- Include negative controls with Akt2/3-selective inhibitors to isolate Afuresertib’s effects.

| Akt Isoform | Ki (nM) | Recommended [In Vitro] |

|---|---|---|

| Akt1 | 0.08 | 2–5 μM |

| Akt2 | 2 | ≥10 μM |

| Akt3 | 2.6 | ≥10 μM |

Q. Which in vitro models are commonly used to evaluate Afuresertib’s anti-proliferative effects, and what are the critical parameters for cell culture setup?

Common models include ACC-MESO-4 and MSTO-211H cells (malignant pleural mesothelioma), with standardized protocols:

- Seeding density : 1 × 10⁴ cells/well in 12-well plates.

- Treatment duration : 24–72 hours post-24-hour adhesion .

- Concentration range : 0–10 μM, with live-cell imaging (IncuCyte ZOOM) to monitor proliferation and apoptosis .

Methodological tips :

- Pre-treat cells with serum starvation to synchronize cell cycles before assessing G1 arrest.

- Combine with cisplatin (e.g., 5–20 μM) to study synergy via E2F1/MYC downregulation .

Q. How should researchers optimize this compound concentrations in cell-based assays to balance efficacy and off-target effects?

- Step 1 : Perform dose-response curves (0–20 μM) using viability assays (e.g., MTT).

- Step 2 : Validate target engagement via Western blotting for p-Akt substrates (e.g., FOXO, GSK-3β) .

- Step 3 : Use caspase-3/7 activation assays to confirm apoptosis induction at ≥5 μM .

Critical thresholds :

- IC₅₀ : Typically 1–5 μM in Akt1-dependent cell lines.

- Off-target effects : Monitor ROCK/PKC activity at >10 μM .

Advanced Research Questions

Q. How can researchers investigate the synergistic effects of Afuresertib with chemotherapeutic agents like cisplatin, and what molecular markers should be monitored?

Experimental design :

- Co-treat cells with Afuresertib (2–5 μM) and cisplatin (5–20 μM) for 48 hours.

- Key markers :

Data interpretation : Synergy is confirmed if combination indices (CI) <1 (e.g., via CompuSyn software).

Q. What are the methodological considerations for translating in vitro Afuresertib dosing to in vivo models, particularly in pharmacokinetic-pharmacodynamic (PK/PD) modeling?

Key steps :

- Dose conversion : 10 mg/kg in mice (20 g body weight) ≈ 0.81 mg/m² in humans, adjusted via body surface area scaling .

- Formulation : 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O for solubility and bioavailability .

- PK monitoring : Collect plasma at 0.5, 2, 6, and 24 hours post-dose to calculate AUC and half-life.

| Parameter | Value (Mouse) |

|---|---|

| Dose | 10 mg/kg |

| Volume per mouse | 100 μL |

| TGI (Tumor Growth Inhibition) | 60–80% at 10 mg/kg |

Q. What strategies are recommended for assessing Afuresertib’s role in overcoming drug resistance, particularly in PI3K/Akt/mTOR pathway-altered cancers?

- Resistance models : Generate Afuresertib-resistant clones via chronic exposure (6 months at sub-IC₅₀ doses).

- Mechanistic studies :

Q. How can researchers design studies to evaluate Afuresertib’s effects on stem cell populations within heterogeneous tumor models?

Properties

IUPAC Name |

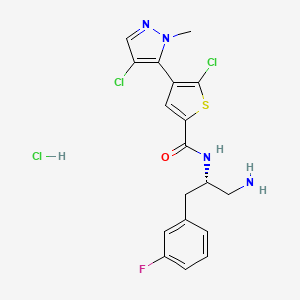

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQJOPFTGMHYNV-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl3FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146712 | |

| Record name | Afuresertib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047645-82-8 | |

| Record name | Afuresertib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047645828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afuresertib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFURESERTIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FC27E442O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.